REACTION_SMILES
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[Br:1][c:2]1[n:3][c:4]([I:10])[cH:5][cH:6][c:7]1[O:8][CH3:9].[CH3:12][CH2:13][O-:14].[Na+:11].[O:15]=[CH:16][N:17]([CH3:18])[CH3:19]>>[c:2]1([O:14][CH2:13][CH3:12])[n:3][c:4]([I:10])[cH:5][cH:6][c:7]1[O:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(I)nc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOc1nc(I)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |